molecular formula C28H26ClN3O5 B14102570 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(4-methoxybenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(4-methoxybenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14102570
M. Wt: 520.0 g/mol
InChI Key: IUZRROWOSACPKR-UHFFFAOYSA-N
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Description

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(4-methoxybenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(4-methoxybenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can be achieved through multi-step organic synthesis. The process typically involves:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be done by cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.

    Functional group modifications: Introduction of chloro, hydroxy, ethoxy, and methoxy groups can be achieved through selective substitution reactions using reagents like chlorinating agents, alkoxides, and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, and the carbonyl group in the pyrazole ring can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (Cr

Properties

Molecular Formula

C28H26ClN3O5

Molecular Weight

520.0 g/mol

IUPAC Name

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-[(4-methoxyphenyl)methyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H26ClN3O5/c1-4-37-23-12-17(7-10-21(23)33)27-24-25(19-13-20(29)15(2)11-22(19)34)30-31-26(24)28(35)32(27)14-16-5-8-18(36-3)9-6-16/h5-13,27,33-34H,4,14H2,1-3H3,(H,30,31)

InChI Key

IUZRROWOSACPKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=C(C=C4)OC)NN=C3C5=C(C=C(C(=C5)Cl)C)O)O

Origin of Product

United States

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